Azetidine, 2-methyl-1-(p-tolylsulfonyl)- Azetidine, 2-methyl-1-(p-tolylsulfonyl)-
Brand Name: Vulcanchem
CAS No.: 13595-47-6
VCID: VC21010086
InChI: InChI=1S/C11H15NO2S/c1-9-3-5-11(6-4-9)15(13,14)12-8-7-10(12)2/h3-6,10H,7-8H2,1-2H3
SMILES: CC1CCN1S(=O)(=O)C2=CC=C(C=C2)C
Molecular Formula: C11H15NO2S
Molecular Weight: 225.31 g/mol

Azetidine, 2-methyl-1-(p-tolylsulfonyl)-

CAS No.: 13595-47-6

Cat. No.: VC21010086

Molecular Formula: C11H15NO2S

Molecular Weight: 225.31 g/mol

* For research use only. Not for human or veterinary use.

Azetidine, 2-methyl-1-(p-tolylsulfonyl)- - 13595-47-6

Specification

CAS No. 13595-47-6
Molecular Formula C11H15NO2S
Molecular Weight 225.31 g/mol
IUPAC Name 2-methyl-1-(4-methylphenyl)sulfonylazetidine
Standard InChI InChI=1S/C11H15NO2S/c1-9-3-5-11(6-4-9)15(13,14)12-8-7-10(12)2/h3-6,10H,7-8H2,1-2H3
Standard InChI Key LAQQJOLVFQMWPB-UHFFFAOYSA-N
SMILES CC1CCN1S(=O)(=O)C2=CC=C(C=C2)C
Canonical SMILES CC1CCN1S(=O)(=O)C2=CC=C(C=C2)C

Introduction

PropertyValue
CAS Number13595-47-6
Molecular FormulaC11H15NO2S
Molecular Weight225.31 g/mol
StructureFour-membered azetidine ring with methyl at 2-position and p-tolylsulfonyl at N
AppearanceNot specified in literature
Research UseFor research only; not for human or veterinary use

The electron-rich nitrogen atom within the azetidine ring plays a crucial role in the reactivity of this compound, facilitating various transformations including oxidation, reduction, and substitution reactions. The strain energy associated with the four-membered ring contributes to its propensity to undergo ring-opening reactions, making it an excellent candidate for various synthetic applications.

Structural Characteristics

The structural features of Azetidine, 2-methyl-1-(p-tolylsulfonyl)- contribute significantly to its chemical behavior and applications. The compound consists of three main structural components:

Azetidine Ring

The four-membered azetidine ring forms the core structure of the molecule. This ring system is characterized by significant ring strain due to the less-than-ideal bond angles in the four-membered ring, which deviates substantially from the ideal tetrahedral angle of 109.5°. This strain energy makes the ring highly reactive and prone to ring-opening reactions under appropriate conditions .

Methyl Substituent

Synthesis Methods

The synthesis of Azetidine, 2-methyl-1-(p-tolylsulfonyl)- can be achieved through several approaches, with each method offering distinct advantages depending on the specific requirements and available resources.

Cyclization Reactions

One of the primary methods for synthesizing Azetidine, 2-methyl-1-(p-tolylsulfonyl)- involves cyclization reactions. These reactions typically involve the formation of the four-membered ring through the creation of the appropriate carbon-nitrogen bonds under specific reaction conditions. The cyclization approach provides a direct route to the azetidine ring system, though careful control of reaction conditions is often necessary to minimize competing pathways.

[2+2] Cycloaddition Approach

A common approach to synthesizing Azetidine, 2-methyl-1-(p-tolylsulfonyl)- involves the [2+2] cycloaddition reaction of appropriate precursors under controlled conditions. This method typically employs catalysts like DABCO and solvents such as 1,4-dioxane to facilitate the ring formation. The [2+2] cycloaddition represents an efficient way to construct the strained four-membered ring system characteristic of azetidines, providing access to the target compound in a stereocontrolled manner.

Industrial Production Methods

For large-scale synthesis, industrial production of Azetidine, 2-methyl-1-(p-tolylsulfonyl)- likely involves optimization of the cyclization or cycloaddition approaches to improve yield, purity, and cost-effectiveness. These optimizations may include the selection of appropriate catalysts, solvents, and reaction conditions, as well as the development of efficient purification protocols to ensure the quality of the final product.

Table 2: Common Synthesis Methods for Azetidine, 2-methyl-1-(p-tolylsulfonyl)-

Synthesis MethodKey ReagentsConditionsAdvantages
Cyclization ReactionsAppropriate precursors with leaving groupsVaries based on specific approachDirect route to azetidine ring
[2+2] CycloadditionAppropriate alkenes and iminesDABCO catalyst, 1,4-dioxane solventStereocontrolled synthesis
Modified Mitsunobu ReactionBoc-protected 2-azetidinylmethanol, appropriate reagentsStandard Mitsunobu conditionsBased on related compounds synthesis

Chemical Reactivity

Azetidine, 2-methyl-1-(p-tolylsulfonyl)- exhibits a diverse range of chemical reactivity, making it valuable for various synthetic applications. The reactivity is primarily influenced by the strained four-membered ring and the presence of the electron-rich nitrogen atom.

Oxidation and Reduction Reactions

The compound participates in various oxidation and reduction reactions, which are facilitated by the electron-rich nitrogen atom within the azetidine ring. These transformations allow for the functionalization of different positions within the molecule, expanding its utility in organic synthesis. The oxidation reactions can target various sites within the molecule, including the azetidine ring and the tolyl group, leading to a diverse array of oxidized derivatives.

Substitution Reactions

Azetidine, 2-methyl-1-(p-tolylsulfonyl)- undergoes substitution reactions, which can be used to introduce various functional groups at different positions of the molecule. These reactions are important for creating derivatives with tailored properties for specific applications in medicinal chemistry and materials science. The presence of the tosyl group as a good leaving group facilitates nucleophilic substitution reactions at the nitrogen atom.

Ring-Opening Reactions

As a member of the strained azetidine family, the compound is prone to ring-opening reactions . This reactivity is particularly valuable in polymer chemistry, where anionic ring-opening polymerization (AROP) can be employed to produce polymers with controlled molecular weights . The ring strain provides a thermodynamic driving force for these transformations, making them favorable under appropriate reaction conditions.

Applications in Organic Synthesis

Azetidine, 2-methyl-1-(p-tolylsulfonyl)- serves as a versatile building block in organic synthesis, contributing to the development of various compounds with important applications.

Building Block in Heterocyclic Chemistry

The compound functions as a valuable building block in heterocyclic chemistry due to its unique structural features and reactivity. The strained four-membered ring system can undergo various transformations, allowing for the construction of more complex heterocyclic compounds with potential applications in different fields. These transformations can lead to the expansion of the ring system, the incorporation of additional functionality, or the creation of fused ring systems with novel properties.

Role in Catalytic Processes

Azetidines, including derivatives like Azetidine, 2-methyl-1-(p-tolylsulfonyl)-, possess important prospects in catalytic processes . They can be employed in various catalytic reactions including Henry reactions, Suzuki couplings, Sonogashira couplings, and Michael additions . These applications leverage the unique structural and electronic properties of the azetidine ring system to facilitate catalytic transformations, providing new approaches to important synthetic transformations.

Synthetic Intermediates for Complex Molecules

The compound serves as an important synthetic intermediate in the preparation of various molecules with biological activity. Its reactivity allows for selective transformations that can be harnessed in multi-step syntheses of complex target molecules. The ability to introduce functionality at specific positions of the azetidine ring makes it a valuable precursor for diverse structural motifs found in natural products and pharmaceutical compounds.

Applications in Medicinal Chemistry

The unique structural features and reactivity of Azetidine, 2-methyl-1-(p-tolylsulfonyl)- make it valuable for various applications in medicinal chemistry, contributing to the development of novel therapeutic agents.

Development of Bioactive Compounds

Azetidine, 2-methyl-1-(p-tolylsulfonyl)- and its derivatives have significant applications in medicinal chemistry, serving as building blocks for synthesizing biologically active molecules. The azetidine ring system introduces conformational constraints that can enhance binding to biological targets and improve pharmacokinetic properties. This makes derivatives of this compound valuable for the development of novel drug candidates with improved efficacy and reduced side effects.

Antimicrobial and Anticancer Agents

Azetidine derivatives, including those based on Azetidine, 2-methyl-1-(p-tolylsulfonyl)-, can be used to synthesize compounds with antimicrobial and anticancer properties. These applications highlight the potential of this compound in addressing important healthcare challenges through the development of new therapeutic agents. The unique structural features of the azetidine ring can contribute to the specificity and potency of these agents, potentially leading to more effective treatments for infectious diseases and cancer.

Thrombin Inhibitors

The compound and its derivatives have been explored for their potential in developing thrombin inhibitors. Thrombin plays a crucial role in blood coagulation, making its inhibitors valuable for treating various thrombotic disorders. The structural features of azetidine derivatives can be optimized to enhance binding to the active site of thrombin, potentially leading to more effective anticoagulant therapies with improved safety profiles.

Peptidomimetics and Amino Acid Surrogates

Azetidines, including Azetidine, 2-methyl-1-(p-tolylsulfonyl)-, show aptness as amino acid surrogates along with potential in peptidomimetic chemistry . This application leverages the structural features of the azetidine ring to mimic natural amino acids, potentially leading to peptide-based drugs with improved pharmacokinetic properties. The conformational constraints introduced by the azetidine ring can enhance binding affinity and specificity for biological targets, making these compounds valuable for the development of novel peptide-based therapeutics.

Polymer Science Applications

Azetidine, 2-methyl-1-(p-tolylsulfonyl)- and related compounds have important applications in polymer science, contributing to the development of novel polymeric materials with tailored properties.

Anionic Ring-Opening Polymerization

N-Tosylazetidines, including compounds related to Azetidine, 2-methyl-1-(p-tolylsulfonyl)-, have been explored for their potential in anionic ring-opening polymerization (AROP) . This application leverages the strain energy of the four-membered ring to drive the polymerization process, resulting in the formation of polymers with controlled structures. The AROP of N-tolylsulfonyl azetidines has been investigated for the synthesis of various polymers with unique properties and applications.

Production of Linear Poly(trimethylenimine)

Related N-tosylazetidines have been used in the synthesis of linear poly(trimethylenimine) (LPTMI) through anionic ring-opening polymerization followed by the reductive removal of the tosyl groups . This process represents a valuable route to polymers with controlled molecular weight and low dispersity, which are important for various applications in materials science. The ability to control the molecular weight and dispersity of these polymers makes them valuable for applications requiring precise control of material properties.

Block Copolymer Synthesis

The relatively slow kinetics of sulfonylazetidine polymerization can be advantageous for the synthesis of block copolymers without requiring sequential addition of monomers . This feature provides a unique approach to creating well-defined block copolymers with tailored properties for specific applications. The ability to synthesize block copolymers in a one-pot approach simplifies the synthesis process and expands the range of accessible polymer architectures.

Table 3: Polymer-Related Applications of N-tosylazetidines

ApplicationProcessProductsKey Advantages
HomopolymerizationAROPPoly(N-tosylazetidine)Controlled structure; potential for functionalization
CopolymerizationAROP with other monomersStatistical copolymersImproved solubility; tunable properties
LPTMI SynthesisAROP followed by detosylationLinear poly(trimethylenimine)Controlled molecular weight; low dispersity
Block CopolymersOne-pot AROPStructured block copolymersSimplified synthesis; precise architecture control

Future Research Directions

Despite the significant progress in understanding and utilizing Azetidine, 2-methyl-1-(p-tolylsulfonyl)-, several areas remain promising for future research and development.

Advanced Synthetic Methodologies

Future research could focus on developing more efficient and selective methods for synthesizing Azetidine, 2-methyl-1-(p-tolylsulfonyl)- and its derivatives. This includes the exploration of new catalytic systems, the development of asymmetric synthesis approaches, and the investigation of green chemistry principles to make the synthesis more environmentally friendly. Advances in these areas could expand the accessibility of this compound and its derivatives for various applications.

Expanded Medicinal Chemistry Applications

There is significant potential for expanding the medicinal chemistry applications of Azetidine, 2-methyl-1-(p-tolylsulfonyl)- and its derivatives. This includes the systematic investigation of structure-activity relationships to identify optimal substitution patterns for specific biological targets, the exploration of new therapeutic areas beyond the currently known applications, and the development of targeted drug delivery systems based on azetidine-containing polymers. These investigations could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Novel Polymer Architectures

The unique reactivity of Azetidine, 2-methyl-1-(p-tolylsulfonyl)- in polymerization reactions provides opportunities for the development of novel polymer architectures with tailored properties. This includes the exploration of new copolymerization strategies, the investigation of stimuli-responsive polymers based on azetidine derivatives, and the development of functional polymers for specific applications in materials science. These advances could lead to new materials with unique properties for applications in various fields.

Catalytic Applications

The potential of Azetidine, 2-methyl-1-(p-tolylsulfonyl)- and its derivatives in catalytic applications warrants further investigation. This includes the exploration of their roles in various catalytic processes, the development of new catalytic systems based on azetidine derivatives, and the investigation of their potential in asymmetric catalysis. These studies could lead to new catalytic methodologies with enhanced efficiency and selectivity for important synthetic transformations.

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